4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Overview
Description
“4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid” is an organic compound with the molecular formula C13H14N2O41. It has a molecular weight of 262.271. The compound is solid in physical form1.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O4/c1-18-10-7-5-9 (6-8-10)13-14-11 (19-15-13)3-2-4-12 (16)17/h5-8H,2-4H2,1H3, (H,16,17)1.
Chemical Reactions Analysis
Specific chemical reactions involving “4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid” are not available in the sources I found. However, similar compounds like “4-(4-Methoxyphenyl)butyric acid” can undergo demethylation with pyridinium hydrochloride to afford 4-hydroxyphenylbutyric acid3.
Physical And Chemical Properties Analysis
The compound “4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid” has a molecular weight of 262.271. It is a solid at room temperature1. Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility are not available in the sources I found.
Scientific Research Applications
Enzyme Inhibition and Binding Analysis
- Urease Inhibition: The compound's derivatives show significant in vitro inhibitory potential against urease enzyme, indicating potential therapeutic applications in drug design programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).
Antidiabetic Applications
- Inhibiting Aldose Reductase: Derivatives of the compound have shown to inhibit aldose reductase, a key enzyme involved in diabetic complications. The lead compound has demonstrated excellent in vivo activity in preventing cataract development in animal models (La Motta et al., 2008).
- Antidiabetic Screening: Novel dihydropyrimidine derivatives synthesized from the compound have been evaluated for antidiabetic activity, showing potential as α-amylase inhibitors (Lalpara et al., 2021).
Antitumor Activity
- Anticancer Evaluation: Novel derivatives have shown promising results in antitumor activity towards various human cancer cell lines, indicating potential for cancer treatment (Yakantham et al., 2019).
Corrosion Inhibition
- Steel Corrosion Inhibitor: The compound's derivatives have been effective as corrosion inhibitors for mild steel in sulfuric acid media, showcasing its potential in industrial applications (Bouklah et al., 2006).
Antimicrobial Properties
- Antimicrobial Assessment: Derivatives featuring the compound have been synthesized and evaluated for antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications (Krishna et al., 2015).
Crystal Packing Analysis
- Crystal Structure Studies: Investigations into the crystal packing of derivatives have been conducted to understand the molecular interactions and stability of the compound's derivatives (Khan et al., 2014).
Antioxidant Activity
- Antioxidant Screening: Piperazine derivatives of the compound have been screened for their antioxidant activity, showing potential as radical scavengers in various free radical methods (Mallesha et al., 2014).
Safety And Hazards
Specific safety and hazard information for “4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid” is not available in the sources I found. However, it’s always important to handle chemical compounds with care, using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing5.
Future Directions
The future directions for “4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid” are not specified in the sources I found. However, similar compounds like “4-Phenylbutyric acid (4-PBA)” are being researched for their potential therapeutic applications in neurodegenerative diseases4.
Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis.
properties
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-18-10-6-3-2-5-9(10)13-14-11(19-15-13)7-4-8-12(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBJNJBBDFKJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424598 | |
Record name | 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
CAS RN |
883546-54-1 | |
Record name | 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883546-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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